molecular formula C19H21N3O3 B12923679 3-Amino-2-(2-(2,4-dimethoxyphenyl)propyl)quinazolin-4(3H)-one CAS No. 92617-47-5

3-Amino-2-(2-(2,4-dimethoxyphenyl)propyl)quinazolin-4(3H)-one

Cat. No.: B12923679
CAS No.: 92617-47-5
M. Wt: 339.4 g/mol
InChI Key: FVGPTSFJRFIZAA-UHFFFAOYSA-N
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Description

3-Amino-2-(2-(2,4-dimethoxyphenyl)propyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(2-(2,4-dimethoxyphenyl)propyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using suitable amines.

    Attachment of the 2,4-Dimethoxyphenylpropyl Group: This step involves the alkylation of the quinazolinone core with 2,4-dimethoxyphenylpropyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(2-(2,4-dimethoxyphenyl)propyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Research indicates that quinazolinones exhibit significant anticancer properties. 3-Amino-2-(2-(2,4-dimethoxyphenyl)propyl)quinazolin-4(3H)-one has shown promise in inhibiting tumor growth through various mechanisms:

  • Mechanism of Action : The compound may act by disrupting cellular signaling pathways involved in cancer proliferation. Its structural similarity to known anticancer agents like gefitinib suggests potential efficacy against specific cancer types, particularly those driven by epidermal growth factor receptor (EGFR) mutations.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Studies have suggested that it may possess activity against various bacterial strains, making it a candidate for further development in treating infections.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Understanding the synthesis process is crucial for developing derivatives that may enhance its biological activity or reduce toxicity.

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential use as an adjunct therapy in cancer treatment.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against clinically relevant pathogens. The findings demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-Amino-2-(2-(2,4-dimethoxyphenyl)propyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The amino group and the quinazolinone core can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Aminoquinazolin-4(3H)-one: A simpler analog without the 2,4-dimethoxyphenylpropyl group.

    2-(2,4-Dimethoxyphenyl)quinazolin-4(3H)-one: Lacks the amino group.

    4(3H)-Quinazolinone: The parent compound without any substituents.

Uniqueness

3-Amino-2-(2-(2,4-dimethoxyphenyl)propyl)quinazolin-4(3H)-one is unique due to the presence of both the amino group and the 2,4-dimethoxyphenylpropyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3-Amino-2-(2-(2,4-dimethoxyphenyl)propyl)quinazolin-4(3H)-one is a novel compound within the quinazolinone family, recognized for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

The compound has the molecular formula C19H21N3O3C_{19}H_{21}N_{3}O_{3} and a molecular weight of approximately 339.39 g/mol. Its structure features a quinazolinone core with an amino group and a 2,4-dimethoxyphenyl substituent, which contributes to its biological activity.

PropertyValue
Molecular FormulaC19H21N3O3
Molecular Weight339.39 g/mol
CAS Number92617-47-5
LogP3.05
PSA (Polar Surface Area)79.37 Ų

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the quinazolinone core followed by the introduction of the dimethoxyphenyl group through various coupling reactions.

Anticancer Activity

Quinazolinones, including this compound, have been extensively studied for their anticancer properties. Research indicates that derivatives of quinazolinones can inhibit the growth of various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis.

  • Cell Line Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against several cancer cell lines, including:
    • MCF-7 (breast cancer)
    • PC3 (prostate cancer)
    • HT-29 (colon cancer)
    For instance, one study reported an IC50 value of 10 µM for a related compound against the PC3 cell line, indicating potent anticancer activity .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Quinazolinone derivatives have been evaluated against various bacterial strains, with results indicating effectiveness against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antimicrobial activity is hypothesized to stem from the inhibition of bacterial enzymes or interference with cellular processes essential for bacterial survival .

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study published in MDPI highlighted that certain quinazolinone derivatives led to significant growth inhibition in cancerous cells through G2/M phase cell cycle arrest . The study emphasized structure-activity relationships (SAR), suggesting that specific substitutions enhance anticancer efficacy.
  • Antimicrobial Evaluation : Research indicated that modifications in the phenyl ring significantly influence antibacterial activity. Compounds with methoxy groups exhibited higher activity compared to those with other substituents .

Properties

CAS No.

92617-47-5

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

3-amino-2-[2-(2,4-dimethoxyphenyl)propyl]quinazolin-4-one

InChI

InChI=1S/C19H21N3O3/c1-12(14-9-8-13(24-2)11-17(14)25-3)10-18-21-16-7-5-4-6-15(16)19(23)22(18)20/h4-9,11-12H,10,20H2,1-3H3

InChI Key

FVGPTSFJRFIZAA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC2=CC=CC=C2C(=O)N1N)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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